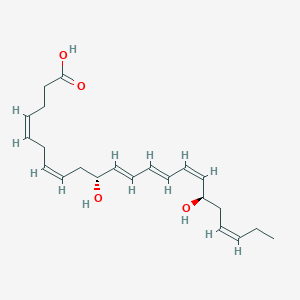

17(R)-Protectin D1

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H32O4 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(4Z,7Z,10R,11E,13E,15Z,17R,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8+,10-3-,11-6-,17-12-,18-13+/t20-,21-/m1/s1 |

InChI Key |

CRDZYJSQHCXHEG-HBMALMRFSA-N |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C\C=C\C=C\[C@@H](C/C=C\C/C=C\CCC(=O)O)O)O |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 17(R)-Protectin D1 from Docosahexaenoic Acid

A Note on Nomenclature: The user's request specifies "17(R)-Protectin D1". However, the aspirin-triggered epimer of D-series resolvins derived from docosahexaenoic acid (DHA) is scientifically recognized as 17(R)-Resolvin D1 (17(R)-RvD1) , also known as Aspirin-Triggered Resolvin D1 (AT-RvD1). Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1), is a distinct molecule. This guide will focus on the biosynthesis of the accurately named 17(R)-Resolvin D1.

This technical guide provides a comprehensive overview of the biosynthesis of 17(R)-Resolvin D1 from the omega-3 fatty acid, docosahexaenoic acid (DHA). It is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, lipidomics, and pharmacology.

Introduction

17(R)-Resolvin D1 is a specialized pro-resolving mediator (SPM) that plays a crucial role in the active resolution of inflammation. Unlike classic anti-inflammatory drugs that block the initial inflammatory response, SPMs promote the termination of inflammation and the restoration of tissue homeostasis. The biosynthesis of 17(R)-RvD1 is of particular interest as it is initiated by aspirin-acetylated cyclooxygenase-2 (COX-2), providing a molecular link between aspirin's therapeutic effects and the body's natural resolution pathways.

The Biosynthetic Pathway of 17(R)-Resolvin D1

The synthesis of 17(R)-RvD1 is a multi-step enzymatic process that typically involves a transcellular biosynthesis route, where intermediates are passed between different cell types, commonly endothelial cells and leukocytes.

Step 1: Formation of 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA)

The initial and rate-limiting step is the stereospecific oxygenation of DHA. In the presence of aspirin (B1665792), COX-2, an enzyme typically involved in prostaglandin (B15479496) synthesis, is acetylated at a serine residue (Ser-530) within its active site. This acetylation alters the enzyme's catalytic activity, transforming it into a lipoxygenase-like enzyme.[1][2] Aspirin-acetylated COX-2 then converts DHA into 17(R)-HpDHA.[3][4]

-

Enzyme: Aspirin-acetylated Cyclooxygenase-2 (COX-2)

-

Substrate: Docosahexaenoic Acid (DHA)

-

Product: 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA)

Step 2: Reduction to 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA)

The hydroperoxy group of 17(R)-HpDHA is rapidly reduced to a hydroxyl group by cellular peroxidases, yielding the more stable intermediate, 17(R)-HDHA.

-

Enzyme: Cellular Peroxidases (e.g., glutathione (B108866) peroxidases)

-

Substrate: 17(R)-HpDHA

-

Product: 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA)

Step 3: Conversion to an Epoxide Intermediate by 5-Lipoxygenase (5-LOX)

17(R)-HDHA is then transferred to a leukocyte, typically a neutrophil, which expresses 5-lipoxygenase (5-LOX). 5-LOX catalyzes the insertion of molecular oxygen at the C-7 position, leading to the formation of a 7,8-epoxide intermediate.[3][4]

-

Enzyme: 5-Lipoxygenase (5-LOX)

-

Substrate: 17(R)-HDHA

-

Intermediate: 7,8-epoxide of 17(R)-HDHA

Step 4: Enzymatic Hydrolysis to 17(R)-Resolvin D1

The final step involves the enzymatic hydrolysis of the 7,8-epoxide intermediate to form the stable and biologically active 17(R)-Resolvin D1. This hydrolysis is stereospecific, resulting in the characteristic 7S, 8R, 17R-trihydroxy configuration of 17(R)-RvD1.

-

Enzyme: Epoxide Hydrolase (e.g., leukotriene A4 hydrolase or soluble epoxide hydrolase)

-

Substrate: 7,8-epoxide of 17(R)-HDHA

-

Product: 17(R)-Resolvin D1 (7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid)[3]

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of 17(R)-Resolvin D1. It is important to note that specific kinetic parameters for aspirin-acetylated COX-2 with DHA and 5-LOX with 17(R)-HDHA are not extensively reported in the literature. The data presented here are based on available studies and may vary depending on the experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹) | Notes |

| Aspirin-acetylated human COX-2 | Arachidonic Acid | 3.7 ± 3.4 | 8.7 ± 3.7 (for PGE₂ epimers) | 0.02 (for PG formation) | Km is ~3-fold lower than for uninhibited COX-2, but Vmax is significantly reduced.[2] |

| Human 15-LOX-1 | DHA | - | - | 0.49 ± 0.03 | For comparison, this enzyme produces the 17S-epimer.[5] |

| Human 15-LOX-2 | DHA | - | - | 0.78 ± 0.07 | For comparison, this enzyme produces the 17S-epimer.[5] |

| Human 5-LOX | Arachidonic Acid | - | - | 1.96 | Kinetic parameters for 5-LOX with 17(R)-HDHA are not readily available.[6] |

| Step | Product | Yield/Ratio | Cellular System/Condition | Reference |

| Oxygenation of DHA by Aspirin-acetylated huPGHS-2 | 17-HDHA vs 13-HDHA | ~75% 17-HDHA, ~25% 13-HDHA | In vitro assay with purified enzyme | [7] |

| Transcellular Biosynthesis | 17(R)-Resolvin D1 | - | Human endothelial cells and neutrophils | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 17(R)-Resolvin D1 biosynthesis.

In Vitro Synthesis of 17(R)-HDHA using Aspirin-Acetylated COX-2

Objective: To produce 17(R)-HDHA from DHA using purified recombinant human COX-2 acetylated with aspirin.

Materials:

-

Recombinant human COX-2 (huPGHS-2)

-

Docosahexaenoic acid (DHA)

-

Aspirin (acetylsalicylic acid)

-

100 mM Tris-HCl buffer, pH 8.0

-

Phenol (B47542) (500 µM)

-

Hematin (B1673048) (2 µM)

-

0.1% Acetic acid

-

Solid-phase extraction (SPE) C18 columns

-

LC-MS/MS system

Procedure:

-

Enzyme Acetylation: Pre-incubate recombinant human COX-2 (1 µM) with 2 mM aspirin in 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol and 2 µM hematin for 1 hour at room temperature.[2]

-

Enzymatic Reaction: Initiate the reaction by adding DHA (100 µM) to the acetylated enzyme solution. Incubate for 40 seconds.[7]

-

Reaction Termination: Stop the reaction by adding 2 volumes of cold methanol.

-

Extraction: Acidify the mixture to pH ~3.5 with 0.1% acetic acid and proceed with solid-phase extraction (SPE) using C18 columns.

-

Purification and Analysis: Elute the product from the SPE column with methyl formate (B1220265), dry under a stream of nitrogen, and reconstitute in a methanol/water mixture for analysis by LC-MS/MS.

5-Lipoxygenase-Mediated Conversion of 17(R)-HDHA to 17(R)-Resolvin D1

Objective: To convert 17(R)-HDHA to 17(R)-Resolvin D1 using a source of 5-lipoxygenase, such as isolated human polymorphonuclear leukocytes (PMNs).

Materials:

-

17(R)-HDHA

-

Isolated human PMNs

-

Phosphate-buffered saline (PBS) with calcium and magnesium (DPBS++)

-

Methanol

-

Solid-phase extraction (SPE) C18 columns

-

LC-MS/MS system

Procedure:

-

Cell Preparation: Isolate human PMNs from fresh venous blood by standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation). Resuspend the cells in DPBS++ at a concentration of 10 x 10⁶ cells/mL.

-

Enzymatic Reaction: Add 17(R)-HDHA (e.g., 1 µg) to the PMN suspension. Incubate for 15 minutes at 37°C.[10]

-

Reaction Termination: Stop the reaction by adding 2 volumes of cold methanol.

-

Extraction and Purification: Proceed with solid-phase extraction and LC-MS/MS analysis as described in Protocol 4.1.

Solid-Phase Extraction (SPE) for Resolvins

Objective: To extract and concentrate resolvins from biological samples for LC-MS/MS analysis.

Materials:

-

C18 SPE columns (e.g., 500 mg)

-

Methanol

-

Water (HPLC grade)

-

Methyl formate

-

Nitrogen gas supply

Procedure:

-

Column Conditioning: Condition the C18 SPE column by washing with 5-10 mL of methanol followed by 5-10 mL of water.

-

Sample Loading: Acidify the sample to pH 3.5 and load it onto the conditioned column.

-

Washing: Wash the column with 5-10 mL of water to remove polar impurities, followed by a wash with 5-10 mL of hexane to elute non-polar lipids.

-

Elution: Elute the resolvins and other oxylipins with 5-10 mL of methyl formate.

-

Drying and Reconstitution: Evaporate the methyl formate under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of methanol/water (50:50, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis of 17(R)-Resolvin D1

Objective: To identify and quantify 17(R)-Resolvin D1 using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

HPLC system coupled to a triple quadrupole or QTRAP mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

LC Conditions (example):

-

Mobile Phase A: 0.1% acetic acid in water

-

Mobile Phase B: Acetonitrile/Methanol/Acetic acid (800/150/1, v/v/v)

-

Gradient: A linear gradient from 21% B to 98% B over approximately 25 minutes.[11]

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Monitor for the specific parent-to-fragment ion transitions for 17(R)-RvD1. The parent ion is [M-H]⁻ at m/z 375.3. Characteristic fragment ions include m/z 141, 217, and 331.[12][13]

Visualizations

The following diagrams illustrate the biosynthetic pathway of 17(R)-Resolvin D1 and a typical experimental workflow.

Caption: Biosynthetic pathway of 17(R)-Resolvin D1 from DHA.

Caption: General experimental workflow for the analysis of 17(R)-Resolvin D1.

References

- 1. THE CRYSTAL STRUCTURE OF ASPIRIN ACETYLATED HUMAN CYCLOOXYGENASE-2: INSIGHT INTO THE FORMATION OF PRODUCTS WITH REVERSED STEREOCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. Investigating the catalytic efficiency of C22-Fatty acids with LOX human isozymes and the platelet response of the C22-oxylipin products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Acetylation of the Cyclooxygenase-2 Homodimer by Aspirin and Its Effects on the Oxygenation of Arachidonic, Eicosapentaenoic, and Docosahexaenoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Aspirin-Triggered 17(R)-Protectin D1 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of Aspirin-Triggered 17(R)-Protectin D1 (AT-PD1), a potent specialized pro-resolving mediator (SPM). AT-PD1 is an endogenous lipid mediator that plays a crucial role in the resolution of inflammation, making its synthesis pathway a key area of interest for therapeutic development. This document details the enzymatic pathway, cellular players, and quantitative aspects of AT-PD1 formation, along with detailed experimental protocols for its study.

The Aspirin-Triggered this compound (AT-PD1) Synthesis Pathway

The biosynthesis of AT-PD1 is a prime example of transcellular metabolism, where different cell types collaborate to produce the final bioactive molecule. The pathway is initiated by the action of aspirin (B1665792) on cyclooxygenase-2 (COX-2) and involves subsequent steps mediated by lipoxygenases.

Aspirin exerts its anti-inflammatory effects not only by inhibiting the production of pro-inflammatory prostaglandins (B1171923) but also by triggering the synthesis of pro-resolving mediators like AT-PD1.[1][2] This occurs through the irreversible acetylation of a serine residue in the active site of the COX-2 enzyme.[3] This acetylation modifies the enzyme's catalytic activity, switching it from a cyclooxygenase to a lipoxygenase-like enzyme.[4]

The key steps in the AT-PD1 synthesis pathway are:

-

Aspirin-Acetylation of COX-2: In cells expressing COX-2, such as endothelial cells and monocytes, aspirin acetylates Serine 516.[5] This modified enzyme, aspirin-acetylated COX-2 (Aspirin-COX-2), gains the ability to convert omega-3 polyunsaturated fatty acids.[5]

-

Formation of 17(R)-hydroperoxydocosahexaenoic acid (17R-HpDHA): The substrate for AT-PD1 synthesis is docosahexaenoic acid (DHA). Aspirin-acetylated COX-2 utilizes DHA and molecular oxygen to produce the 17(R) epimer of hydroperoxydocosahexaenoic acid (17R-HpDHA).[6][7] This initial step often occurs in endothelial cells.[8]

-

Conversion to a 16(R),17(R)-epoxide intermediate: The 17R-HpDHA is then typically released and taken up by neighboring leukocytes, such as neutrophils.[8] Within these cells, a 15-lipoxygenase (15-LOX)-type enzyme is proposed to convert 17R-HpDHA into a transient 16(R),17(R)-epoxide-containing intermediate.[9]

-

Enzymatic hydrolysis to AT-PD1: This epoxide intermediate is then rapidly hydrolyzed by cellular hydrolases to form the final product, Aspirin-Triggered this compound (10R,17R-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid).[6][10]

The complete stereochemistry of AT-PD1 has been established through total organic synthesis and comparison with biologically derived material.[6]

Quantitative Data

The following tables summarize key quantitative data related to the AT-PD1 synthesis pathway.

Table 1: Kinetic Parameters of Aspirin-Acetylated COX-2 with Arachidonic Acid (as a surrogate for fatty acid substrates)

| Parameter | Uninhibited COX-2 | Acetylated COX-2 | Fold Change | Reference |

| Km (μM) | ~3-fold higher | Lower | ~3 | [11] |

| kcat/Km (s⁻¹µM⁻¹) | 0.20 | 0.02 | 10-fold reduction | [7] |

Note: While these kinetics are for arachidonic acid, they provide an indication of the altered catalytic efficiency of COX-2 after acetylation.

Table 2: In Vivo Concentrations and Effects of AT-PD1

| Biological Context | Analyte | Concentration/Dose | Effect | Reference |

| Murine Peritonitis | AT-PD1 | Nanogram doses | Reduced neutrophil infiltration | [6] |

| Human Plasma (after EPA and aspirin intake) | Resolvins (related SPMs) | 0.1–0.4 ng/mL | Increased levels | [1] |

| Experimental Stroke (rat brain) | AT-NPD1 | 333μg/kg | Neuroprotective | [12] |

Experimental Protocols

This section provides detailed methodologies for the investigation of the AT-PD1 synthesis pathway.

Cell Culture for In Vitro Synthesis

Protocol for Culturing Human Umbilical Vein Endothelial Cells (HUVECs)

HUVECs are a relevant cell type for studying the initial steps of AT-PD1 synthesis as they express COX-2.

-

Coating Culture Flasks:

-

Thawing and Plating Cells:

-

Thaw cryopreserved HUVECs rapidly in a 37°C water bath.[14]

-

Transfer the cells to a 15 ml conical tube containing 10 ml of pre-warmed MesoEndo Cell Growth Medium.[14]

-

Centrifuge at 1,500 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in 1 ml of fresh medium.[13]

-

Seed the cells onto the fibronectin-coated flask at a density of 5,000–10,000 cells/cm².[13]

-

-

Cell Maintenance:

Protocol for Co-culture of Endothelial Cells and Leukocytes to Induce AT-PD1 Synthesis

-

Culture HUVECs to near confluency in 6-well plates as described above.

-

Isolate human polymorphonuclear neutrophils (PMNs) from fresh human blood using standard methods such as Ficoll-Paque density gradient centrifugation.

-

Pre-treat HUVECs with aspirin (e.g., 100 µM) for 30 minutes to acetylate COX-2.

-

Wash the HUVEC monolayer to remove excess aspirin.

-

Add DHA (e.g., 10 µM) to the HUVECs.

-

Add the isolated PMNs to the HUVEC culture at a ratio of approximately 5:1 (PMNs:HUVECs).

-

Incubate the co-culture for a specified time (e.g., 30-60 minutes) at 37°C.

-

Collect the supernatant for extraction and analysis of AT-PD1.

Murine Peritonitis Model for In Vivo Synthesis

The zymosan-induced peritonitis model is a well-established method to study the in vivo production of specialized pro-resolving mediators.

-

Animal Handling: Use male mice (e.g., C57BL/6, 8-12 weeks old).[16] All procedures should be approved by an Institutional Animal Care and Use Committee.

-

Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (e.g., 0.1 mg per mouse in 100 µL of sterile saline).[16]

-

Aspirin and DHA Administration: To study the aspirin-triggered pathway, administer aspirin (e.g., 100 µg/kg, i.p.) and DHA (e.g., 50 µg/kg, i.p.) at the time of zymosan injection.

-

Collection of Peritoneal Exudate: At various time points (e.g., 4, 12, 24 hours) post-injection, euthanize the mice and collect the peritoneal exudate by lavage with sterile PBS.

-

Sample Processing: Centrifuge the lavage fluid to separate the cells from the supernatant. The supernatant is then used for lipid mediator extraction.

Extraction and Quantification of AT-PD1 by LC-MS/MS

Solid-Phase Extraction (SPE) of Lipid Mediators

-

Sample Preparation: Acidify the aqueous sample (e.g., cell culture supernatant, peritoneal lavage supernatant) to pH ~3.5 with a dilute acid (e.g., 1M HCl).[3]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.[3]

-

Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with water to remove polar impurities, followed by a non-polar solvent like hexane (B92381) to remove neutral lipids.[3]

-

Elution: Elute the lipid mediators with a solvent such as methyl formate (B1220265) or methanol.[3]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm).[17]

-

Mobile Phase A: 0.1% acetic acid in water.[17]

-

Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (800/150/1, v/v/v).[17]

-

Flow Rate: 0.3 mL/min.[17]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes. A representative gradient is: 21% B at 0 min, hold for 1 min, increase to 26% B at 1.5 min, 51% B at 10 min, 66% B at 19 min, 98% B at 25.1 min, hold for 2.5 min, then return to initial conditions.[17]

-

-

Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for AT-PD1 and its precursors. For AT-PD1 (m/z 359.2), characteristic fragment ions would be monitored. The exact transitions should be optimized using authentic standards.

-

Instrument Parameters: Optimize declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) for each transition to maximize sensitivity.[17] Representative ranges for optimization are DP: -20 to -100 V; CE: -13 to -39 V; CXP: -4 to -18 V.[17]

-

Visualizations

The following diagrams illustrate the AT-PD1 synthesis pathway and a typical experimental workflow for its investigation.

References

- 1. pnas.org [pnas.org]

- 2. Formation of endogenous "antiinflammatory" lipid mediators by transcellular biosynthesis. Lipoxins and aspirin-triggered lipoxins inhibit neutrophil recruitment and vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. affinisep.com [affinisep.com]

- 4. Neuroprotectin D1/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Novel Pro-resolving Aspirin-Triggered DHA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Pro-Resolving Lipid Mediators in Inflammation Are Leads for Resolution Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15 R-prostaglandins that inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel aspirin-triggered Neuroprotectin D1 attenuates cerebral ischemic injury after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.upenn.edu [med.upenn.edu]

- 14. Human Coronary Artery Endothelial Cells (HCAEC) Culture Protocol [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio [mdpi.com]

- 17. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

17(R)-Protectin D1: A Technical Guide to its Role in the Resolution of Inflammation

Introduction

17(R)-Protectin D1 (17(R)-PD1), also known as aspirin-triggered protectin D1, is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It is a stereoisomer of Protectin D1 (PD1), which is also referred to as Neuroprotectin D1 (NPD1) when found in neural tissues.[2][3] As a potent endogenous mediator, 17(R)-PD1 plays a critical role in orchestrating the active resolution of inflammation, a process essential for tissue repair and return to homeostasis.[4] Unlike classic anti-inflammatory agents that primarily block the initiation of inflammation, SPMs like 17(R)-PD1 are biosynthesized during the resolution phase to actively terminate the inflammatory response and promote healing.[5] This technical guide provides an in-depth overview of the biosynthesis, mechanisms of action, and experimental investigation of 17(R)-PD1 for researchers, scientists, and professionals in drug development.

Biosynthesis of this compound

The biosynthesis of 17(R)-PD1 is a transcellular process initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2).[6] This pathway diverges from the synthesis of the 17S-series protectin D1, which is typically initiated by a 15-lipoxygenase (15-LOX) enzyme.[5][7]

-

Aspirin-Triggered Acetylation : Aspirin irreversibly acetylates COX-2, which shifts its catalytic activity from producing prostaglandins (B1171923) to generating 17R-hydroperoxydocosahexaenoic acid (17R-HpDHA) from DHA.[6]

-

Epoxide Formation : The unstable 17R-HpDHA is rapidly converted by cellular lipoxygenases (e.g., 15-LOX) into a 16(17)-epoxide intermediate.[6]

-

Enzymatic Hydrolysis : This epoxide is then enzymatically hydrolyzed to form the final, stable structure: 10R,17R-dihydroxy-4Z,7Z,11E,13E,15Z,19Z-docosahexaenoic acid, or 17(R)-PD1.[1][5]

The 17R configuration makes this molecule, and other aspirin-triggered SPMs, potentially more resistant to rapid enzymatic inactivation in vivo compared to their 17S counterparts.[5]

Caption: Biosynthetic pathway of this compound from DHA.

Mechanism of Action and Signaling Pathways

17(R)-PD1 executes its pro-resolving functions through multiple mechanisms, primarily by regulating leukocyte trafficking and enhancing the clearance of apoptotic cells and microbial debris.

Inhibition of Neutrophil Infiltration

A hallmark of acute inflammation is the infiltration of neutrophils into tissue. 17(R)-PD1 potently limits this influx, which is a critical step in preventing excessive tissue damage and transitioning towards resolution.[5][8] Studies in murine models of peritonitis show that administration of 17(R)-PD1 significantly reduces the number of neutrophils accumulating in the peritoneal cavity.[5] This action helps to shorten the inflammatory phase and accelerate the onset of resolution.

Stimulation of Macrophage Phagocytosis

The efficient removal of apoptotic neutrophils and cellular debris, a process known as efferocytosis, is fundamental to successful resolution. 17(R)-PD1 enhances the phagocytic capacity of macrophages.[5] In vitro studies demonstrate that 17(R)-PD1, at picomolar to nanomolar concentrations, significantly increases the uptake of zymosan particles or bacteria (e.g., E. coli) by human macrophages.[5] This enhanced clearance prevents the secondary necrosis of apoptotic cells and the release of their pro-inflammatory contents.

Caption: 17(R)-PD1 enhances macrophage-mediated clearance of apoptotic cells.

Regulation of Cytokine and Chemokine Production

17(R)-PD1 modulates the balance of inflammatory mediators. It can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 while potentially promoting the synthesis of anti-inflammatory cytokines like IL-10 by macrophages.[9][10] This cytokine reprogramming is crucial for dampening the inflammatory response and promoting a pro-resolving microenvironment.

Quantitative Data on the Bioactions of 17(R)-PD1

The following tables summarize key quantitative findings from preclinical studies, demonstrating the potent pro-resolving activities of 17(R)-PD1 and its native 17S epimer, PD1.

Table 1: In Vitro Effects of Protectins

| Cell Type | Mediator | Concentration | Effect | Magnitude of Effect | Citation |

| Human Macrophages | 17-epi-PD1 | 10 pM | Increased Phagocytosis of E. coli | ~61% increase vs. vehicle | [5] |

| Human Eosinophils | PD1 | Nanomolar | Suppressed chemotaxis | - | [11] |

| Primary Neonatal Rat Cardiomyocytes | PD1 | 1 µM | Cardioprotection | Upregulated miRNA-210, activated PI3K/AKT | [12] |

Table 2: In Vivo Effects of Protectins

| Animal Model | Mediator | Dose | Effect | Magnitude of Effect | Citation |

| Murine Zymosan-induced Peritonitis | 17-epi-PD1 | 10 ng/mouse | Reduced Neutrophil Infiltration | ~50% reduction vs. vehicle | [5] |

| Murine LPS-induced Acute Lung Injury | PD1 | 2 ng/mouse | Reduced Neutrophil Infiltration & Pro-inflammatory Cytokines | Significantly reduced MPO, TNF-α, IL-6 | [10] |

| Murine Allergen-driven Asthma | PD1 | 20 ng/mouse | Reduced Airway Leukocytes (Eosinophils, Lymphocytes) | Significant reduction vs. vehicle | [13] |

| Murine Diabetic Wound Healing | PD1 | - | Accelerated Wound Healing & Innervation | Attenuated inflammation and oxidative stress | [9] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of specialized pro-resolving mediators. Below are protocols for key experiments used to characterize the function of 17(R)-PD1.

Murine Zymosan-Induced Peritonitis Model

This model is widely used to assess the resolution of acute inflammation and the in vivo efficacy of SPMs.

-

Induction : Male FVB mice (6-8 weeks old) are administered an intraperitoneal (i.p.) injection of zymosan A (1 mg in 1 mL sterile saline).

-

Treatment : 17(R)-PD1 (e.g., 10 ng dissolved in saline) or vehicle (saline) is administered via intravenous (i.v.) or i.p. injection at a specified time point (e.g., at the peak of inflammation, typically 4 hours post-zymosan).

-

Exudate Collection : At various time points (e.g., 4, 12, 24 hours), mice are euthanized. The peritoneal cavity is washed with 3-5 mL of cold PBS containing EDTA.

-

Analysis : The peritoneal lavage fluid is collected. Total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa stain. Supernatants can be used for cytokine analysis (ELISA) and lipid mediator profiling (LC-MS/MS).

Caption: Experimental workflow for the murine peritonitis model.

Human Macrophage Phagocytosis Assay

This in vitro assay quantifies the effect of 17(R)-PD1 on the phagocytic capacity of macrophages.

-

Cell Preparation : Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then cultured for 5-7 days in the presence of M-CSF to differentiate them into macrophages.

-

Assay : Differentiated macrophages are plated in chamber slides (e.g., 50,000 cells/chamber).[5] The cells are then treated with 17(R)-PD1 (e.g., 1 pM to 10 nM) or vehicle for 15 minutes.

-

Phagocytic Challenge : pHrodo-labeled E. coli bioparticles or zymosan particles are added to the cells and incubated for a defined period (e.g., 60 minutes). The pHrodo dye fluoresces brightly in the acidic environment of the phagosome.

-

Quantification : Phagocytosis can be quantified by:

-

Microscopy : Cells are washed, fixed, and imaged. The percentage of macrophages containing fluorescent particles and the number of particles per cell are determined.

-

Flow Cytometry : Cells are detached and analyzed for fluorescence intensity, providing a high-throughput measure of uptake.

-

Lipid Mediator Profiling by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying low-abundance lipid mediators like 17(R)-PD1 from biological samples.[14][15]

-

Sample Preparation : Biological samples (e.g., plasma, cell culture supernatant, tissue homogenate) are subjected to solid-phase extraction (SPE) to isolate and concentrate lipids.

-

Chromatography : The lipid extract is injected into a reverse-phase liquid chromatography system (e.g., a C18 column) to separate the different lipid species based on their polarity.

-

Mass Spectrometry : The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in negative ion mode.

-

Detection : Identification and quantification are achieved using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (the molecular weight of PD1, m/z 359) and monitoring for specific, characteristic fragment ions generated by collision-induced dissociation.[14][16] The identity of the molecule is confirmed by matching its retention time and fragmentation pattern to that of a synthetic, authentic standard.[17]

Conclusion

This compound is a potent, endogenously produced lipid mediator that actively promotes the resolution of inflammation. Its multifaceted actions—inhibiting neutrophil infiltration, stimulating macrophage efferocytosis, and regulating cytokine production—position it as a key controller of the transition from inflammation to healing. The stereospecific nature of its biosynthesis, triggered by aspirin, underscores a sophisticated endogenous mechanism for controlling inflammation. A thorough understanding of the pathways and bioactions of 17(R)-PD1, facilitated by the robust experimental protocols detailed herein, is crucial for harnessing its therapeutic potential in developing novel pro-resolving therapies for a wide range of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protectin D1 - Wikipedia [en.wikipedia.org]

- 4. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Biosynthetic Pathway Investigations of Neuroprotectin D1 (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasp-pain.org [iasp-pain.org]

- 9. Neuroprotectin/protectin D1: endogenous biosynthesis and actions on diabetic macrophages in promoting wound healing and innervation impaired by diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. jacionline.org [jacionline.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Protectin D1 Is Generated in Asthma and Dampens Airway Inflammation and Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

The Aspirin-Triggered Epimer: A Deep Dive into the Stereochemistry and Biological Prowess of 17(R)-Protectin D1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of inflammatory resolution, specialized pro-resolving mediators (SPMs) have emerged as key players, orchestrating the timely return to tissue homeostasis. Among these, the protectin family, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has garnered significant attention for its potent anti-inflammatory and cytoprotective actions. This technical guide focuses on a specific member of this family, 17(R)-Protectin D1 (17(R)-PD1), an aspirin-triggered epimer of the naturally occurring 17(S)-Protectin D1 (also known as Neuroprotectin D1 when acting in the nervous system). We will delve into the precise stereochemistry of 17(R)-PD1, its unique biosynthetic origins, and its distinct biological activities, providing a comprehensive resource for researchers and drug development professionals exploring its therapeutic potential.

Stereochemistry and Synthesis of this compound

The biological activity of Protectin D1 is exquisitely dependent on its stereochemistry. The complete stereochemical structure of this compound is 10R, 17R-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid .[1] This specific arrangement of chiral centers and double bond geometry is crucial for its potent bioactions.

The synthesis of 17(R)-PD1 is a stereocontrolled process that ensures the correct configuration at each chiral center and the geometry of the conjugated triene system. A convergent synthetic strategy is often employed, featuring the use of chiral building blocks to introduce the hydroxyl groups at C-10 and C-17 with the desired R configuration.[2] The Z-geometry of the non-conjugated double bonds is typically achieved through stereoselective reduction of alkyne precursors.[2] The conjugated E,E,Z-triene system is a critical pharmacophore and is often introduced late in the synthetic sequence to maintain its geometric integrity.[2]

The biosynthesis of 17(R)-PD1 is a fascinating example of how aspirin (B1665792) can reprogram enzymatic pathways. In the presence of aspirin, cyclooxygenase-2 (COX-2) is acetylated. This modification alters its catalytic activity, shifting it from a prostaglandin-producing enzyme to one that generates 17R-hydroperoxy-DHA from DHA.[3] This 17R-hydroperoxy intermediate is then further metabolized by leukocytes to form 17(R)-PD1. This is in contrast to the biosynthesis of 17(S)-PD1, which is initiated by 15-lipoxygenase (15-LOX).[4]

Biological Activities of this compound

17(R)-PD1 is a potent immunoresolvent with a range of anti-inflammatory, pro-resolving, and neuroprotective activities. Its actions are often comparable to, and in some cases longer-lasting than, its 17(S) epimer.[3] This prolonged activity is attributed to its resistance to metabolic inactivation by dehydrogenases that target the 17-hydroxyl group.[5]

Anti-inflammatory and Pro-resolving Actions

A hallmark of 17(R)-PD1's activity is its ability to control leukocyte trafficking, a critical step in the inflammatory response. It potently inhibits neutrophil (PMN) infiltration into inflamed tissues.[6] Specifically, it has been shown to decrease the transendothelial migration of neutrophils, preventing their accumulation at sites of inflammation.[7]

Furthermore, 17(R)-PD1 actively promotes the resolution of inflammation by enhancing the clearance of apoptotic cells, a process known as efferocytosis, by macrophages.[1][6] This clearance of cellular debris is essential for preventing secondary necrosis and the release of pro-inflammatory mediators.

Neuroprotective Effects

In the central nervous system, 17(R)-PD1, also referred to as aspirin-triggered neuroprotectin D1 (AT-NPD1), exhibits significant neuroprotective properties. In experimental models of stroke, AT-NPD1 has been shown to reduce brain infarction and improve neurological outcomes.[7] Its neuroprotective mechanisms include the downregulation of pro-apoptotic factors and the inhibition of neuroinflammation.[8]

Quantitative Comparison of Biological Activities

While many studies describe the potent actions of 17(R)-PD1, direct quantitative comparisons with its 17(S) epimer are not always available in the same study. The following tables summarize available quantitative data to provide a comparative overview.

| Biological Activity | Mediator | Concentration | Effect | Cell/System Type | Reference |

| Inhibition of Neutrophil Infiltration | 17(S)-PD1 | 1 ng/mouse | ~40% reduction | Murine Peritonitis | [9] |

| 17(R)-PD1 | 10 ng | Potent reduction | Murine Peritonitis | [1] | |

| Inhibition of Neutrophil Transmigration | 17(S)-PD1 | 10 nM | ~50% attenuation | Human Neutrophils | [9] |

| Enhancement of Macrophage Phagocytosis | 17(S)-PD1 | 100 nM | 119 ± 20% increase | Murine Macrophages (in vitro) | [10] |

| 17(R)-PD1 | Not specified | Enhanced efferocytosis | Human Macrophages | [1] | |

| Protection against Oxidative Stress-induced Apoptosis | 17(S)-NPD1 | 50 nM | ~80-85% protection | Human RPE cells | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols.

Stereocontrolled Synthesis of this compound

The total synthesis of 17(R)-PD1 is a multi-step process that requires careful control of stereochemistry. A common convergent approach involves the following key steps[2]:

-

Preparation of Key Intermediates: Synthesis of two key fragments, typically an alkyne and a vinyl iodide, each containing one of the chiral hydroxyl groups with the correct 'R' configuration. This is often achieved using chiral starting materials like (R)-glycidol.

-

Sonogashira Coupling: The two fragments are joined together using a palladium-catalyzed Sonogashira coupling reaction to form the carbon backbone.

-

Stereoselective Reduction: The alkyne functionalities are selectively reduced to Z-alkenes.

-

Formation of the Conjugated Triene: The E,E,Z-triene system is constructed.

-

Deprotection: Removal of protecting groups to yield the final 17(R)-PD1 molecule.

A graphical representation of the synthesis workflow is provided below.

Neutrophil Transmigration Assay

This assay is used to assess the ability of a compound to inhibit the migration of neutrophils across an endothelial cell monolayer.

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer on a permeable support (e.g., a Transwell insert).

-

Neutrophil Isolation: Human neutrophils are isolated from fresh whole blood.

-

Treatment: The endothelial monolayer is treated with the test compound (17(R)-PD1 or 17(S)-PD1) at various concentrations.

-

Migration: A chemoattractant (e.g., LTB4 or IL-8) is added to the lower chamber, and the isolated neutrophils are added to the upper chamber.

-

Quantification: After a defined incubation period, the number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

A diagram illustrating the neutrophil transmigration assay workflow is provided below.

Macrophage Efferocytosis Assay

This assay measures the ability of macrophages to phagocytose apoptotic cells.

-

Induction of Apoptosis: A target cell population (e.g., neutrophils or jurkat cells) is induced to undergo apoptosis. Apoptosis is confirmed by methods such as Annexin V staining.

-

Macrophage Culture: Human or murine macrophages are cultured in appropriate plates.

-

Treatment: The macrophages are treated with the test compound (17(R)-PD1 or 17(S)-PD1).

-

Co-culture: The apoptotic cells (often fluorescently labeled) are added to the macrophage culture.

-

Quantification: After co-incubation, non-ingested apoptotic cells are washed away, and the number of macrophages that have engulfed apoptotic cells is quantified, typically by flow cytometry or fluorescence microscopy.

A workflow diagram for the efferocytosis assay is presented below.

Signaling Pathways

The biological effects of 17(R)-PD1 are mediated through specific signaling pathways that ultimately lead to the resolution of inflammation. While the precise receptor for protectins is still under investigation, it is believed that they act through G-protein coupled receptors (GPCRs).[12]

Upon binding to its receptor on immune cells such as macrophages and neutrophils, 17(R)-PD1 is thought to initiate a signaling cascade that leads to:

-

Inhibition of NF-κB signaling: This is a key pathway that controls the expression of pro-inflammatory genes, including cytokines and chemokines. By inhibiting this pathway, 17(R)-PD1 can dampen the inflammatory response.

-

Activation of pro-resolving pathways: This may involve the upregulation of anti-inflammatory mediators and the promotion of pathways involved in tissue repair and regeneration.

A simplified diagram of the proposed signaling pathway is provided below.

Visualizations

Caption: Workflow for the stereocontrolled synthesis of this compound.

Caption: Experimental workflow for the neutrophil transmigration assay.

Caption: Experimental workflow for the macrophage efferocytosis assay.

Caption: Proposed signaling pathway for this compound.

Conclusion

This compound represents a fascinating nexus of stereochemistry, enzymatic plasticity, and potent biological activity. Its unique aspirin-triggered biosynthesis underscores the potential for therapeutic intervention to promote the resolution of inflammation. With its robust anti-inflammatory, pro-resolving, and neuroprotective actions, 17(R)-PD1 holds significant promise as a lead compound for the development of novel therapeutics for a wide range of inflammatory diseases. This technical guide provides a foundational resource for researchers dedicated to unraveling the full therapeutic potential of this remarkable specialized pro-resolving mediator. Further research into its specific molecular targets and signaling pathways will undoubtedly pave the way for innovative drug discovery and development.

References

- 1. Novel Pro-resolving Aspirin-Triggered DHA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereocontrolled total synthesis of neuroprotectin D1 / protectin D1 and its aspirin-triggered stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]

- 6. Protectin D1 - Wikipedia [en.wikipedia.org]

- 7. Novel aspirin-triggered Neuroprotectin D1 attenuates cerebral ischemic injury after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotectin D1 (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotectin D1/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Pivotal Role of Cyclooxygenase-2 in the Biosynthesis of 17(R)-Protectin D1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protectin D1 (PD1), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a crucial role in the resolution of inflammation, neuroprotection, and tissue repair. The biosynthesis of PD1 can proceed through distinct stereochemical pathways, leading to the formation of either 17(S)-PD1 or its epimer, 17(R)-PD1. While the canonical pathway to 17(S)-PD1 is initiated by 15-lipoxygenase (15-LOX), the formation of 17(R)-PD1 is intricately linked to the activity of cyclooxygenase-2 (COX-2), particularly when the enzyme is acetylated by aspirin (B1665792). This technical guide provides an in-depth exploration of the role of COX-2 in the formation of 17(R)-Protectin D1, offering detailed experimental protocols, quantitative data, and pathway visualizations to support research and drug development in this field.

Biosynthetic Pathway of this compound

The biosynthesis of this compound, also known as aspirin-triggered Protectin D1 (AT-PD1), is a multi-step enzymatic cascade initiated by the action of aspirin-acetylated COX-2 on DHA.

-

Acetylation of COX-2 by Aspirin: Aspirin irreversibly acetylates a serine residue (Ser-530 in human COX-2) in the active site of the enzyme. This covalent modification alters the catalytic activity of COX-2, switching it from a prostaglandin-producing cyclooxygenase to a lipoxygenase-like enzyme.

-

17(R)-Oxygenation of DHA: The aspirin-acetylated COX-2 enzyme oxygenates DHA at the C-17 position, leading to the formation of 17(R)-hydroperoxydocosahexaenoic acid (17R-HpDHA). This step is stereospecific for the R-enantiomer.

-

Reduction to 17(R)-HDHA: The hydroperoxy group of 17R-HpDHA is rapidly reduced by cellular peroxidases to a hydroxyl group, yielding 17(R)-hydroxydocosahexaenoic acid (17R-HDHA).

-

Epoxidation: 17R-HDHA is then converted to a 16(R),17(R)-epoxide intermediate. This reaction is thought to be catalyzed by a lipoxygenase, potentially 5-LOX, acting on the 17(R)-hydroxy-containing substrate.

-

Enzymatic Hydrolysis: Finally, the 16(R),17(R)-epoxide is hydrolyzed by an epoxide hydrolase to form this compound (10R,17R-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid).

The following diagram illustrates this signaling pathway:

Quantitative Data on Enzyme Activity

While extensive kinetic data for aspirin-acetylated COX-2 with its primary substrate, arachidonic acid, is available, specific kinetic parameters for DHA are less well-defined in the literature. However, comparative data with 15-LOX, the key enzyme in 17(S)-PD1 formation, highlights the relative efficiencies of these pathways.

| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (s-1µM-1) | Reference |

| Aspirin-Acetylated Human COX-2 | Arachidonic Acid | 15(R)-HETE | 3.8 ± 2.8 | 71.6 ± 28.5 | Not Reported for DHA | [1] |

| Human 15-LOX-1 | Docosahexaenoic Acid | 17(S)-HpDHA | Not Reported | Not Reported | 0.35 | [2] |

| Human 12-LOX | Docosahexaenoic Acid | 17(S)-HpDHA | Not Reported | Not Reported | 12 | [2] |

| Human 15-LOX-2 | Docosahexaenoic Acid | 17(S)-HpDHA | Not Reported | Not Reported | 0.43 | [2] |

| Note: Direct comparative kinetic data for aspirin-acetylated COX-2 with DHA is limited. The provided data for acetylated COX-2 with arachidonic acid offers a point of reference. The catalytic efficiencies (kcat/Km) for LOX isozymes with DHA indicate their relative effectiveness in initiating the 17(S) pathway. |

Experimental Protocols

Expression and Purification of Recombinant Human COX-2

This protocol describes the expression of human COX-2 in Sf9 insect cells and its subsequent purification.

Workflow Diagram:

Methodology:

-

Cell Culture and Infection:

-

Culture Spodoptera frugiperda (Sf9) insect cells in a suitable medium (e.g., Sf-900 II SFM) to a density of 2 x 106 cells/mL.

-

Infect the cell culture with a high-titer recombinant baculovirus stock containing the human COX-2 gene at a multiplicity of infection (MOI) of 1-5.

-

Incubate the infected culture at 27°C for 48-72 hours.

-

-

Cell Lysis and Microsome Preparation:

-

Harvest the cells by centrifugation at 1,000 x g for 15 minutes.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing protease inhibitors) and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 1 hour to pellet the microsomal fraction.

-

-

Solubilization and Chromatography:

-

Resuspend the microsomal pellet in a solubilization buffer containing a detergent such as 1% (w/v) CHAPS in 20 mM Tris-HCl, pH 8.0, with 10% glycerol (B35011) and protease inhibitors.

-

Stir for 1 hour at 4°C and then centrifuge at 100,000 x g for 1 hour.

-

Apply the supernatant to a DEAE-cellulose ion-exchange column equilibrated with a buffer containing 0.1% CHAPS.

-

Elute the protein with a linear gradient of NaCl (e.g., 0-0.5 M).

-

Pool the COX-2 containing fractions and concentrate them.

-

Further purify the protein by size-exclusion chromatography on a Sephacryl S-300 column.

-

-

Purity and Activity Assessment:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity.

-

Determine the enzyme activity using a standard cyclooxygenase activity assay.

-

In Vitro Assay for 17(R)-HDHA Formation by Aspirin-Acetylated COX-2

This protocol details the in vitro reaction of purified aspirin-acetylated COX-2 with DHA and the subsequent analysis of the product.

Workflow Diagram:

Methodology:

-

Enzyme Acetylation:

-

To a solution of purified recombinant human COX-2 (e.g., 1 µM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol), add aspirin to a final concentration of 2 mM.

-

Incubate at room temperature for 30 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding DHA to the aspirin-acetylated COX-2 solution to a final concentration of 50 µM.

-

Incubate the reaction mixture at 37°C for 10-20 minutes.

-

-

Sample Preparation and Analysis:

-

Terminate the reaction by adding two volumes of cold methanol.

-

Acidify the sample to pH ~3.5 with 1 M HCl.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to extract the lipid mediators.

-

Elute the lipids with methyl formate, evaporate the solvent under a stream of nitrogen, and reconstitute the sample in a mobile phase for LC-MS/MS analysis.

-

Analyze the sample using a validated LC-MS/MS method for the separation and quantification of 17(R)-HDHA and 17(S)-HDHA.

-

Cell-Based Assay for this compound Formation in Human Neutrophils

This protocol describes the isolation of human neutrophils and their stimulation to produce 17(R)-PD1.

Methodology:

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Resuspend the purified neutrophils in a suitable buffer such as Hanks' Balanced Salt Solution (HBSS).

-

-

Cell Stimulation:

-

Pre-incubate the neutrophils (e.g., 10 x 106 cells/mL) with aspirin (e.g., 500 µM) for 15 minutes at 37°C.

-

Add DHA (e.g., 10 µM) to the cell suspension.

-

Stimulate the cells with a calcium ionophore such as A23187 (e.g., 2.5 µM) for 20 minutes at 37°C.

-

-

Sample Extraction and Analysis:

-

Stop the incubation by adding two volumes of cold methanol.

-

Centrifuge to pellet the cells and collect the supernatant.

-

Perform solid-phase extraction and LC-MS/MS analysis as described in Protocol 2 to identify and quantify 17(R)-PD1.

-

LC-MS/MS Analysis of 17(R)- and 17(S)-HDHA

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of 17-HDHA enantiomers.

Chromatographic Separation:

-

Column: A chiral column (e.g., Chiralpak AD-H) is required for the separation of the 17(R) and 17(S) enantiomers.

-

Mobile Phase: A normal-phase mobile phase system, such as a mixture of hexane (B92381) and ethanol, is typically used.

-

Gradient: An isocratic or gradient elution may be employed to achieve optimal separation.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Transitions: Multiple reaction monitoring (MRM) is employed for sensitive and specific detection. A common transition for HDHA is m/z 343 -> 299 (loss of CO2).

| Parameter | Value |

| Column | Chiralpak AD-H (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | n-Hexane |

| Mobile Phase B | Ethanol |

| Flow Rate | 1.0 mL/min |

| Ionization Mode | ESI Negative |

| MRM Transition (HDHA) | 343 -> 299 |

| Collision Energy | Optimized for the specific instrument |

Conclusion

The aspirin-triggered conversion of DHA to this compound by COX-2 represents a significant pathway in the generation of pro-resolving lipid mediators. Understanding the intricacies of this biosynthetic route is paramount for the development of novel therapeutic strategies aimed at harnessing the potent anti-inflammatory and pro-resolving actions of this specialized mediator. The experimental protocols and data presented in this guide provide a foundational framework for researchers to investigate the role of COX-2 in 17(R)-PD1 formation and to explore its therapeutic potential. Further research is warranted to fully elucidate the kinetic parameters of aspirin-acetylated COX-2 with DHA and to conduct direct comparative studies with 15-LOX to better understand the relative contributions of these pathways under different physiological and pathological conditions.

References

Cellular Sources of Endogenous 17(R)-Protectin D1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular origins of the specialized pro-resolving mediator, 17(R)-Protectin D1 (17(R)-PD1). As a potent anti-inflammatory and pro-resolving molecule, understanding its endogenous production is critical for the development of novel therapeutics targeting inflammatory diseases. This document details the primary cellular sources, the biosynthetic pathways, quantitative data on production, and the experimental protocols for the detection and quantification of 17(R)-PD1.

Introduction to this compound

This compound, also known as aspirin-triggered protectin D1 (AT-PD1), is a stereoisomer of Protectin D1 (PD1). It is an endogenously produced lipid mediator derived from the omega-3 fatty acid, docosahexaenoic acid (DHA). The biosynthesis of 17(R)-PD1 is critically dependent on the acetylation of the enzyme cyclooxygenase-2 (COX-2) by aspirin (B1665792), which alters its catalytic activity to produce the 17(R)-hydroperoxy intermediate from DHA. This unique mechanism of formation underlies some of the beneficial effects of aspirin therapy. 17(R)-PD1 exhibits potent bioactions, including the inhibition of neutrophil infiltration, stimulation of macrophage efferocytosis (the clearance of apoptotic cells), and the resolution of inflammation.

Primary Cellular Sources of this compound

The production of 17(R)-PD1 is initiated in cells that express COX-2 and have access to DHA. The following cell types have been identified as key sources of endogenous 17(R)-PD1 or its precursors.

-

Endothelial Cells: Human microvascular endothelial cells, particularly when subjected to hypoxia and treated with aspirin, release 17(R)-hydroxy-DHA (17R-HDHA), the direct precursor of 17(R)-PD1.[1] The production of 17-HDHA by Human Umbilical Vein Endothelial Cells (HUVECs) is enhanced by co-incubation with aspirin and DHA.[2]

-

Macrophages: Macrophages play a significant role in the resolution of inflammation and are a source of various specialized pro-resolving mediators. While direct quantification of 17(R)-PD1 from macrophages is not extensively documented, they are known to produce the 17(S) epimer, Protectin D1.[3] Given their expression of COX-2, especially upon inflammatory stimulus, they are a likely source of 17(R)-PD1 in the presence of aspirin.

-

Eosinophils: Human eosinophils are a significant source of the precursor 17-hydroxy DHA, producing approximately 1.6 ± 0.4 ng per million cells when stimulated.[4] Although they produce only trace amounts of the 17(S)-PD1 endogenously, their capacity to generate the precursor highlights their potential role in the overall biosynthesis of protectins.[4]

Quantitative Data on this compound and Precursor Production

The quantification of specialized pro-resolving mediators is challenging due to their low endogenous concentrations. The following tables summarize the available quantitative data for 17(R)-PD1 and its direct precursor, 17(R)-HDHA, from various cellular and biological sources.

| Cell Type/Biological Fluid | Mediator | Concentration | Conditions | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 17-HDHA | Nanomolar range | 24h incubation with DHA (10 µM) + Aspirin (50 µM) | [2] |

| Human Eosinophils | 17-hydroxy DHA | 1.6 ± 0.4 ng/10⁶ cells | Stimulated with Ca²⁺ ionophore | [4] |

| Human Serum (Acute Pancreatitis) | Protectin D1 | 4.01 ± 0.9 pg/mL (Mild) to 11.83 ± 3.74 pg/mL (Severe) | Disease state | [5] |

Note: Data for Protectin D1 (17(S)-epimer) and the general precursor 17-hydroxy DHA are included to provide context for the expected physiological concentrations.

Biosynthetic and Signaling Pathways

The production of 17(R)-PD1 is a multi-step enzymatic process that is initiated by specific inflammatory and pro-resolving signals.

Upstream Signaling for Precursor Release and Enzyme Expression

The biosynthesis of 17(R)-PD1 is contingent on two key upstream events: the release of its precursor, DHA, from cellular membranes and the expression of COX-2.

-

DHA Release: Inflammatory stimuli, such as engagement of G-protein coupled receptors, can activate phospholipase A2 (PLA2). PLA2 then hydrolyzes membrane phospholipids, releasing DHA into the cytoplasm.

-

COX-2 Expression: Pro-inflammatory stimuli, including lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β, are potent inducers of COX-2 expression in various cell types, including endothelial cells and macrophages.[6] Aspirin itself has also been shown to up-regulate COX-2 expression in certain contexts.[2]

Biosynthesis of this compound

Once DHA is released and COX-2 is expressed and acetylated by aspirin, the biosynthetic cascade for 17(R)-PD1 proceeds as follows:

-

Aspirin-mediated Acetylation of COX-2: Aspirin irreversibly acetylates a serine residue in the active site of COX-2. This modification alters the enzyme's catalytic activity.

-

Formation of 17(R)-HpDHA: The aspirin-acetylated COX-2 oxygenates DHA at the C-17 position, stereoselectively forming 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA).

-

Epoxide Formation: 17(R)-HpDHA is then converted to a 16(R),17(R)-epoxide intermediate.

-

Enzymatic Hydrolysis: Finally, the epoxide is hydrolyzed by an epoxide hydrolase to form this compound.

Experimental Protocols

The accurate detection and quantification of 17(R)-PD1 require sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Acidification: Acidify the aqueous sample (e.g., cell culture supernatant, plasma) to a pH of approximately 3.5 with a dilute acid (e.g., 0.1 M HCl).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol (B129727) followed by two column volumes of water.

-

Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with two column volumes of water to remove polar impurities.

-

Elution: Elute the lipid mediators with one to two column volumes of methyl formate (B1220265) or methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification

-

Chromatography:

-

Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm) is typically used for separation.[1]

-

Mobile Phase A: 0.1% acetic acid in water.[1]

-

Mobile Phase B: Acetonitrile/Methanol/Acetic acid (800/150/1, v/v/v).[1]

-

Gradient: A linear gradient is employed, starting with a low percentage of mobile phase B and gradually increasing to elute the analytes. A typical gradient might be: 0-1 min, 21% B; 1-10 min, 21-51% B; 10-19 min, 51-66% B; 19-25.1 min, 66-98% B.[1]

-

Flow Rate: A flow rate of 0.3 mL/min is commonly used.[1]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.

-

MRM Transitions: For 17(R)-PD1, the precursor ion (Q1) is m/z 359.2, and a characteristic product ion (Q3) is m/z 153.1.

-

Internal Standards: Deuterated internal standards of related compounds are used for accurate quantification.

-

Conclusion

The endogenous production of this compound is a key process in the resolution of inflammation, with endothelial cells, macrophages, and eosinophils being significant cellular sources. The unique aspirin-triggered biosynthesis of 17(R)-PD1 highlights a sophisticated mechanism for controlling inflammatory responses. Further research into the precise quantification of 17(R)-PD1 from different cellular sources and the elucidation of the intricate signaling pathways governing its production will be crucial for the development of novel pro-resolving therapies. The methodologies outlined in this guide provide a framework for researchers to accurately investigate the role of this potent lipid mediator in health and disease.

References

- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspirin-triggered DHA metabolites inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. dovepress.com [dovepress.com]

- 6. DHA and EPA Down-regulate COX-2 Expression through Suppression of NF-κB Activity in LPS-treated Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Identification and Characterization of the 17(R)-Protectin D1 Receptor

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

17(R)-Protectin D1 (17(R)-PD1), also known as 17-epi-Protectin D1, is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) with potent anti-inflammatory and neuroprotective properties. A critical aspect of understanding its biological functions and therapeutic potential lies in the identification of its cognate receptor and the characterization of its binding affinity and downstream signaling pathways. This technical guide provides a comprehensive overview of the current scientific understanding of the 17(R)-PD1 receptor, its binding characteristics, and the key experimental methodologies used in its study.

Receptor Identification: GPR37 as the Target for Protectin D1 and its Epimers

GPR37 is predominantly expressed in the nervous system, including neurons and glial cells, as well as in immune cells such as macrophages.[6][9] This expression pattern aligns with the known neuroprotective and inflammation-resolving functions of protectins.

Binding Affinity of Protectin D1 to its Receptor

While specific binding affinity studies for 17(R)-PD1 to GPR37 are not yet widely published, data for its stereoisomer, NPD1, provides valuable insight. A study utilizing tritium-labeled NPD1 demonstrated high-affinity and specific binding to human retinal pigment epithelial (ARPE-19) cells and human neutrophils.[9]

Table 1: Binding Affinity of NPD1

| Cell Type | Ligand | Binding Constant (Kd) |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | [³H]-NPD1 | 31.3 ± 13.1 pmol/mg of cell protein |

| Human Neutrophils | [³H]-NPD1 | ~25 nM (high-affinity site), ~200 nM (low-affinity site) |

Data sourced from Mukherjee et al. (2007).[9]

It is anticipated that 17(R)-PD1 exhibits a comparable high-affinity binding to GPR37. Further research employing radiolabeled 17(R)-PD1 or surface plasmon resonance with purified GPR37 is needed to precisely determine its binding kinetics.

Signaling Pathways Activated by this compound

Upon binding to GPR37, 17(R)-PD1 initiates a cascade of intracellular signaling events that mediate its pro-resolving and protective functions. The primary signaling pathways identified are:

-

Intracellular Calcium Mobilization: Activation of GPR37 by NPD1 leads to a rapid and sustained increase in intracellular calcium concentration (iCa²⁺).[10] This calcium signaling is a critical upstream event for many of the downstream cellular responses.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a key pathway activated by the NPD1/GPR37 axis.[2][11] This pathway is crucial for promoting cell survival and inhibiting apoptosis.

-

ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway is another important downstream target of GPR37 activation.[2][11] ERK signaling is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival.

-

PPARγ Activation: Evidence suggests that NPD1 can also mediate its effects through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of inflammation and metabolism.[12]

These signaling pathways ultimately lead to the observed cellular effects of 17(R)-PD1, such as the enhancement of macrophage phagocytosis of apoptotic cells and pathogens, and the suppression of pro-inflammatory cytokine production.[9][13]

References

- 1. Stereoselective synthesis of protectin D1: a potent anti-inflammatory and proresolving lipid mediator - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pharm.emory.edu [pharm.emory.edu]

- 3. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotectin D1 and GPR37 protect against chemotherapy-induced peripheral neuropathy and the transition from acute to chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Accelerating the reversal of inflammatory pain with NPD1 and its receptor GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: Neuroprotectin D1 and GPR37 protect against chemotherapy-induced peripheral neuropathy and the transition from acute to chronic pain. [scholars.duke.edu]

- 9. Neuroprotectin D1 and GPR37 Protect Against Chemotherapy-Induced Peripheral Neuropathy and the Transition from Acute to Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Accelerating the reversal of inflammatory pain with NPD1 and its receptor GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of protectin D1 analogs: novel pro-resolution and radiotracer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

17(R)-Protectin D1 regulation of immune cell function

An In-depth Technical Guide to 17(R)-Protectin D1 Regulation of Immune Cell Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (17(R)-PD1), also known as aspirin-triggered Protectin D1 (AT-PD1), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As an epimer of the naturally occurring Protectin D1 (PD1), it is biosynthesized via pathways involving aspirin-acetylated cyclooxygenase-2 (COX-2). This potent lipid mediator plays a crucial role in orchestrating the resolution of inflammation, a highly active process essential for tissue homeostasis and repair. 17(R)-PD1 exerts powerful anti-inflammatory and pro-resolving actions by modulating the function of various immune cells, including neutrophils, macrophages, and lymphocytes. This guide provides a detailed overview of the mechanisms through which 17(R)-PD1 regulates immune cell activity, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the underlying signaling pathways.

Core Functions in Immune Regulation

17(R)-PD1, alongside its stereoisomer PD1, is a key regulator of the inflammatory response, actively promoting the transition from inflammation to resolution. Its primary functions include inhibiting the infiltration of neutrophils into tissues, enhancing the phagocytic activity of macrophages, and modulating the production of cytokines to dampen pro-inflammatory signaling and promote tissue repair.

Regulation of Neutrophil Function

Neutrophils are the first responders to sites of injury or infection, but their excessive accumulation and activation can lead to tissue damage. 17(R)-PD1 plays a critical role in controlling neutrophil activity.

-

Inhibition of Infiltration: 17(R)-PD1 potently reduces the recruitment and transmigration of neutrophils to inflamed sites. In a murine peritonitis model, administration of PD1 at doses as low as 1 ng/mouse resulted in an approximately 40% reduction in polymorphonuclear leukocyte (PMN) infiltration. This action helps to limit the amplification of the inflammatory cascade.

-

Regulation of Neutrophil Extracellular Traps (NETs): In models of acute lung injury (ALI), PD1 has been shown to inhibit the formation of NETs, which are web-like structures of DNA and proteins released by neutrophils that can contribute to tissue damage.

-

Promotion of Reverse Migration: In addition to limiting initial infiltration, PD1 can promote the reverse migration of neutrophils away from the site of inflammation, further aiding in the resolution process.

Modulation of Macrophage Activity

Macrophages are central to both the initiation and resolution of inflammation. 17(R)-PD1 shifts macrophage function from a pro-inflammatory to a pro-resolving and reparative phenotype.

-

Enhancement of Phagocytosis: A hallmark of resolution is the clearance of apoptotic cells (efferocytosis), cellular debris, and pathogens. 17(R)-PD1 significantly enhances the phagocytic capacity of macrophages. In vitro studies with human macrophages demonstrated that 17-epi-PD1 at a concentration of 10 pM increased the uptake of E. coli by approximately 61%. Similarly, PD1 at 100 nM stimulated the uptake of zymosan particles by 119% compared to a vehicle control. This increased clearance prevents the secondary necrosis of apoptotic cells and the release of damage-associated molecular patterns (DAMPs).

-

Cytokine Profile Regulation: 17(R)-PD1 modulates the production of cytokines by macrophages and other immune cells. It significantly reduces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Conversely, it can increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).

Effects on Lymphocytes and Eosinophils

The influence of 17(R)-PD1 extends to cells of the adaptive immune system and other granulocytes.

-

T Lymphocytes: PD1 has been shown to stop T cell migration and can inhibit the production of T-cell-derived cytokines like TNF-α and IFN-γ.

-

B Lymphocytes: The effects of PD1 on B cell function appear to be less direct compared to other SPMs. One study found that while Resolvin D1 (RvD1) increased antibody production by human B cells, PD1 did not have a significant effect.

-

Eosinophils: In the context of allergic airway inflammation, PD1 is a potent regulator of eosinophil function. It can suppress eosinophil chemotaxis and modulate the expression of adhesion molecules. Notably, eosinophils themselves are a source of PD1, and this production is significantly impaired in patients with severe asthma, suggesting a deficient pro-resolving mechanism in this disease.

Quantitative Data on Immune Cell Regulation

The following tables summarize the quantitative effects of Protectin D1 and its 17(R) epimer on various immune cell functions as reported in the literature.

| Table 1: Effects of 17(R)-PD1 on Neutrophil Function | |||

| Parameter | Model/System | Concentration/Dose | Observed Effect |

| PMN Infiltration | Murine Peritonitis | 1 ng/mouse | ~40% reduction |

| PMN Infiltration | Murine Peritonitis | 100 ng/mouse | ~50% reduction |

| Neutrophil Transmigration | Human Neutrophils (in vitro) | 10 nM | ~50% attenuation |

| NETs Formation (CitH3 Expression) | LPS-induced ALI (mice) | 2 ng/mouse | Significant reduction |

| Table 2: Effects of 17(R)-PD1 on Macrophage Function | |||

| Parameter | Model/System | Concentration/Dose | Observed Effect |

| Phagocytosis of E. coli | Human Macrophages | 10 pM | ~61% increase |

| Phagocytosis of Zymosan | Murine Macrophages | 100 nM | 119% ± 20% increase |

| Phagocytosis of Apoptotic PMNs | Murine Peritonitis | Not specified | Increased F4/80+Gr-1+ cells |